N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide
Description
N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide is a complex organic compound that features a combination of morpholine, pyrazole, and indene moieties
Properties
IUPAC Name |
N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3/c24-18(22-7-9-26-10-8-22)13-23-12-15(11-20-23)21-19(25)17-6-2-4-14-3-1-5-16(14)17/h2,4,6,11-12H,1,3,5,7-10,13H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZFAJFDCNLYQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C(=CC=C2)C(=O)NC3=CN(N=C3)CC(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the morpholine moiety and the indene carboxamide group. Key steps may include:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Morpholine Group: This step involves the reaction of the pyrazole intermediate with morpholine in the presence of a suitable coupling agent.
Formation of the Indene Carboxamide: The final step involves the coupling of the morpholine-pyrazole intermediate with an indene carboxylic acid derivative under amide bond-forming conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Conditions for substitution reactions may include the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products
The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving its target pathways.
Medicine: The compound could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where its molecular targets are implicated.
Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-morpholin-4-yl-2-oxoethyl)pyrazol-4-yl]-2,3-dihydro-1H-indene-4-carboxamide: shares structural similarities with other pyrazole and indene derivatives.
Morpholine-containing compounds: These compounds are known for their diverse biological activities and are often used in medicinal chemistry.
Uniqueness
The uniqueness of this compound lies in its combination of three distinct moieties, which may confer unique biological properties and potential therapeutic applications. Its specific structure allows for interactions with a diverse range of molecular targets, making it a versatile compound for research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
